molecular formula C15H20O2 B147240 Neo-aristolactone CAS No. 136315-17-8

Neo-aristolactone

Cat. No. B147240
M. Wt: 232.32 g/mol
InChI Key: JOQILOMKLDOWGX-GNXRPPCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of neo-aristolactone has been elucidated based on spectral data and X-ray crystallography . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining three-dimensional molecular structures from sub-μm microcrystals .

Scientific Research Applications

Antitumor Activity in Breast Cancer

Neo-aristolactone has shown promising results in the field of cancer research, particularly in breast cancer. A study isolated and synthesized neo-tanshinlactone, a compound related to neo-aristolactone, and found it to significantly inhibit ER+ human breast cancer cell lines. Its potency and selectivity were notably higher than tamoxifen citrate, a commonly used breast cancer drug (Wang et al., 2004). Similarly, neo-tanshinlactone was found to selectively inhibit the proliferation of estrogen receptor-positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha (Lin et al., 2016). These findings suggest a potential for neo-aristolactone derivatives in developing anti-breast cancer therapies.

Neuroprotective Effects

Research on compounds from Aristolochia fordiana, which may include neo-aristolactone derivatives, indicated neuroprotective activities. These compounds were found to prevent oxidative stress-induced neuronal death in HT22 cells, a hippocampal neuronal cell line. They achieved this by activating the Nrf2/HO-1 signaling pathway and preserving levels of the antiapoptotic protein Bcl-2 (Tang et al., 2015). This suggests potential applications of neo-aristolactone in treating neurological conditions associated with oxidative stress.

Structural Analogues for Drug Development

Further studies have explored the structure-activity relationships of neo-tanshinlactone analogues, revealing key molecular determinants for their anti-breast cancer activity. These studies have led to the development of novel compounds with potent and selective anti-breast cancer activity, suggesting the potential of neo-aristolactone as a lead compound for drug development (Dong et al., 2010).

properties

CAS RN

136315-17-8

Product Name

Neo-aristolactone

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one

InChI

InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+

InChI Key

JOQILOMKLDOWGX-GNXRPPCSSA-N

Isomeric SMILES

C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O

SMILES

CC1=CCCC2=CC(CC(=CCC1)C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(CC(=CCC1)C)OC2=O

synonyms

neo-aristolactone
neoaristolactone
versicolactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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